molecular formula C15H22O2 B1237751 Dehydrocurdione CAS No. 38230-32-9

Dehydrocurdione

Cat. No.: B1237751
CAS No.: 38230-32-9
M. Wt: 234.33 g/mol
InChI Key: ZYPUZCWWTYIGFV-DSDFTUOUSA-N
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Description

(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione is a natural product found in Curcuma zedoaria, Curcuma wenyujin, and Curcuma aromatica with data available.

Scientific Research Applications

Polymerization and Material Toughness

  • Application : The bifunctional monomer derived from lactide, similar in structure to the compound , has been used to create high molecular weight and high Tg polymers. These polymers exhibit significant improvements in toughness compared to traditional polylactic acid (PLA), suggesting applications in material science and polymer engineering (Jing & Hillmyer, 2008).

Conformation and Molecular Structure

  • Application : Studies have been conducted on the conformation of similar methylated cyclophan-enes. These investigations are crucial for understanding the molecular structure and properties, which has implications in material science and molecular engineering (Grützmacher & Neumann, 1993).

Antimicrobial Activity

  • Application : A didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, structurally related to the given compound, exhibited antimicrobial activity against various bacterial strains. This opens avenues for pharmaceutical applications, particularly in developing new antimicrobial agents (Yancheva et al., 2012).

Synthesis and Chemical Reactions

  • Application : Various studies focus on the synthesis and reactions of compounds structurally similar to (6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione. These researches contribute to the broader field of organic chemistry, providing insights into new synthetic pathways and potential applications in chemical synthesis (Jondiko & Pattenden, 1983).

Photochemical Behavior

  • Application : The study of photochemical behavior of compounds with similar structures is essential in understanding their reactivity under light exposure, which is significant in fields like photochemistry and material sciences (Barbosa, Mann, & Cummins, 1990).

Properties

IUPAC Name

(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6-/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUZCWWTYIGFV-DSDFTUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C=C(\CC(=O)C(=C(C)C)CC1=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38230-32-9
Record name Dehydrocurdione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038230329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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